molecular formula C13H13ClN4O3 B2883854 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide CAS No. 478249-29-5

5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide

Cat. No.: B2883854
CAS No.: 478249-29-5
M. Wt: 308.72
InChI Key: YBQZGWGYEJGVQU-UHFFFAOYSA-N
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Description

5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide is a synthetic organic compound that features a unique combination of functional groups, including a chloro-substituted aromatic ring, an imidazole moiety, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide typically involves multiple steps:

    Nitration: The starting material, 5-chlorobenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position, forming 5-chloro-2-nitrobenzoic acid.

    Amidation: The nitrobenzoic acid is then converted to its corresponding acid chloride using thionyl chloride. This intermediate reacts with 3-(1H-imidazol-1-yl)propylamine to form the desired amide linkage, yielding this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for nitration and amidation steps, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.

    Oxidation: The imidazole ring can be oxidized under specific conditions, although this is less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Reduction: 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-aminobenzenecarboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The imidazole ring is known for its biological activity, and the nitro group can be a precursor to bioactive amines. This compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or specific electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-nitrobenzoic acid: Shares the chloro and nitro groups but lacks the imidazole moiety.

    N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide: Similar structure but without the chloro substitution.

    5-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenecarboxamide: Lacks the nitro group.

Uniqueness

5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide is unique due to the combination of its functional groups. The presence of both the nitro and imidazole groups provides a versatile platform for chemical modifications and potential biological activities, distinguishing it from other similar compounds.

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Properties

IUPAC Name

5-chloro-N-(3-imidazol-1-ylpropyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3/c14-10-2-3-12(18(20)21)11(8-10)13(19)16-4-1-6-17-7-5-15-9-17/h2-3,5,7-9H,1,4,6H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQZGWGYEJGVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NCCCN2C=CN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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